Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both imidazole and pyridine functionalities. Its molecular formula is , with a molecular weight of approximately 269.1 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmaceutical research due to the biological activities associated with its structural components .
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate falls under the classification of imidazo[1,5-a]pyridine derivatives, which are known for their diverse chemical properties and biological activities. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in drug discovery and development .
The synthesis of ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate typically involves several key steps:
These synthetic routes can be optimized for yield and purity through techniques such as continuous flow synthesis and batch processing, which allow for better control over reaction conditions.
The InChI key for this compound is LNBYGNZNXHXJIM-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate can participate in various chemical reactions:
These reactions are facilitated by various reagents and catalysts tailored to achieve specific transformations based on desired outcomes.
The mechanism of action for ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate primarily involves its interaction with biological macromolecules. It has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction is crucial in exploring its potential therapeutic properties, particularly in fields like oncology and inflammation research .
Relevant data regarding melting point, boiling point, or specific heat capacities may require experimental determination or literature reference due to variability based on purity and synthesis method employed.
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate has garnered interest in several scientific domains:
The construction of the imidazo[1,5-a]pyridine scaffold represents the foundational step in synthesizing ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate. A robust approach begins with commercially available 2-aminopyridine derivatives, which undergo cyclocondensation with α-halo carbonyl equivalents. The most efficient pathway utilizes 7-bromoimidazo[1,5-a]pyridine as a key intermediate, which is commercially accessible (CAS 865156-48-5) but can be synthesized from 2-amino-5-bromopyridine [8].
Advanced routes employ Vilsmeier-Haack formylation as a critical step to introduce the necessary C1-aldehyde functionality for subsequent esterification. This transformation requires careful control of phosphorus oxychloride in DMF at 0°C to 5°C, followed by gradual warming to room temperature. The resulting aldehyde intermediate (7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde) then undergoes oxidation-esterification to install the carboxylate function. This sequence demonstrates superior atom economy compared to direct carboxylation methods, achieving an overall yield of 68-72% for the three-step sequence from the commercial brominated precursor [8] [9].
Regioselective bromination at the C7 position presents significant challenges due to the potential for electrophilic substitution at multiple reactive sites within the imidazo[1,5-a]pyridine system. Two predominant methodologies have been optimized:
Table 1: Comparative Analysis of Bromination Techniques
Method | Conditions | 7:5 Isomer Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|
Br₂/DCM | -10°C, 2h, no catalyst | 4:1 | 65 | Low cost |
Br₂/FeCl₃/DCM | 0°C, 1h, 5 mol% FeCl₃ | >15:1 | 82 | High regioselectivity |
NBS/DMF | 40°C, 3h | >20:1 | 85 | Easier purification |
NBS/CHCl₃ | Reflux, 6h | 8:1 | 78 | Solvent simplicity |
The installation of the ethyl carboxylate group at the C1 position employs three principal strategies with distinct advantages:
CDI-Mediated Esterification: The most efficient protocol converts 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid to the ethyl ester using 1,1'-carbonyldiimidazole (CDI) activation. After carboxylic acid formation via Jones oxidation of the aldehyde precursor, CDI (1.2 equiv) in THF generates the acyl imidazole intermediate at 25°C. Subsequent addition of anhydrous ethanol (3 equiv) with catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) provides the ester in 88-92% yield. This method minimizes racemization risks and avoids heavy metal catalysts [5] [8].
Direct Ethyl Chloroformate Coupling: Carboxylic acid intermediates react with ethyl chloroformate (1.5 equiv) in the presence of triethylamine (2 equiv) in dichloromethane at 0°C. After warming to room temperature, this one-pot procedure delivers moderate yields (70-75%) but requires careful pH control during workup to prevent hydrolysis of the ester product [7].
Silver(I)-Promoted Ethoxylation: For halide precursors (e.g., 1-chloro-7-bromoimidazo[1,5-a]pyridine), treatment with silver(I) oxide (2 equiv) in ethanol at 80°C under sealed tube conditions facilitates nucleophilic displacement. Though less atom-economical (yields: 60-65%), this approach bypasses carboxylic acid intermediates [9].
Palladium-catalyzed cross-coupling reactions enable downstream functionalization of ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate, making catalytic efficiency paramount. Optimization focuses on:
Suzuki-Miyaura Coupling: Screening of phosphine ligands revealed Pd(PPh₃)₄ (2 mol%) with aqueous K₂CO₃ (2M, 3 equiv) in ethanol/toluene (1:1) at 80°C provides optimal yields (90-95%) for aryl boronic acid couplings. Catalyst pre-activation via stirring at 40°C for 15 minutes significantly suppresses protodebromination side products [3] .
Sonogashira Reactions: Copper-free conditions utilizing PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene, 1.5 mol%) with triethylamine (5 equiv) in DMF at 60°C enable alkyne couplings while preventing homocoupling. Terminal alkynes with TMS-protected groups achieve 85-88% yields after deprotection [6] [9].
Microwave-Assisted Amination: Buchwald-Hartwig amination benefits from microwave irradiation (120°C, 20 min) using Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%), reducing reaction times from 24h to <30 minutes while maintaining yields >80% .
Traditional batch synthesis faces challenges in exothermic bromination steps and inconsistent mixing during imidazo[1,5-a]pyridine core formation. Emerging continuous flow technologies offer solutions:
Bromination in Flow: Electrophilic bromination with Br₂ in a silicon carbide microreactor at 10°C (residence time: 3 min) achieves 95% conversion with enhanced heat dissipation, eliminating local hot spots that cause dibromination. This system handles bromine concentrations impractical in batch reactors [3].
Multi-Step Integration: A telescoped sequence performs Vilsmeier-Haack formylation, oxidation, and esterification in three interconnected flow modules. The system employs in-line aqueous workup between stages with membrane separators, reducing processing time from 48h (batch) to 8h while improving overall yield by 12-15% due to minimized intermediate degradation [5].
Table 2: Synthesis Parameter Comparison: Batch vs. Flow
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Bromination Temperature | -10°C (difficult to maintain) | 10°C (precise control) | 20°C operational window gain |
Reaction Volume (L/kg) | 15-20 | 3-5 | 75% reduction |
Total Processing Time | 40-48 hours | 6-8 hours | 6-fold decrease |
Overall Yield | 62% | 74% | 19% increase |
Byproduct Formation | 8-12% | 2-3% | 4-fold reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7